molecular formula C17H17NO5 B11465711 ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate

ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B11465711
M. Wt: 315.32 g/mol
InChI Key: OVLQDBMKHLAGDE-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring, a carbonyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzoyl chloride with 6-methyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate can be compared with other pyran derivatives:

    Ethyl 2-oxo-2H-pyran-3-carboxylate: Similar structure but lacks the 3-methylphenyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

ethyl 2-methyl-5-[(3-methylbenzoyl)amino]-6-oxopyran-3-carboxylate

InChI

InChI=1S/C17H17NO5/c1-4-22-16(20)13-9-14(17(21)23-11(13)3)18-15(19)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,18,19)

InChI Key

OVLQDBMKHLAGDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC(=C2)C)C

Origin of Product

United States

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